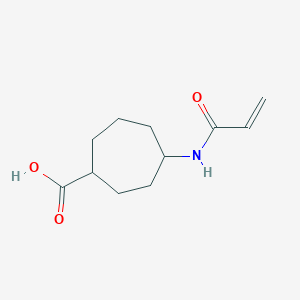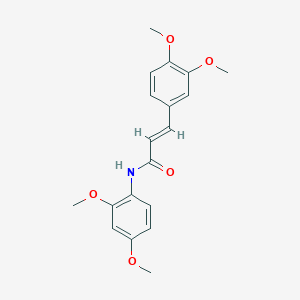![molecular formula C20H20ClN3O2S B2830023 N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-57-2](/img/no-structure.png)
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties
The quinazoline scaffold in this compound has been associated with antitumor activity. Researchers have explored its potential as a cytotoxic agent against cancer cells. By targeting specific cellular pathways, it may inhibit tumor growth and metastasis .
Antiviral Activity
Compounds containing quinazoline moieties have demonstrated antiviral properties. Investigating the effects of this derivative against viral infections (such as influenza A or Coxsackie B4 virus) could provide valuable insights for drug development .
Antioxidant Potential
Oxidative stress contributes to aging and several diseases. The sulfanylidene group in this compound suggests antioxidant activity. Evaluating its ability to scavenge free radicals could be beneficial .
Antimicrobial Activity
Quinazoline derivatives have shown promise as antimicrobial agents. Assessing the efficacy of this compound against bacteria, fungi, or other pathogens could lead to novel therapeutic options .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorobenzylamine with 2-butanone to form 4-chlorophenyl-2-butanone, which is then reacted with thiourea to form 4-chlorophenyl-2-butanone thiosemicarbazone. This intermediate is then reacted with 2-cyanobenzaldehyde to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "2-butanone", "thiourea", "2-cyanobenzaldehyde" ], "Reaction": [ "4-chlorobenzylamine is reacted with 2-butanone in the presence of a catalyst to form 4-chlorophenyl-2-butanone.", "4-chlorophenyl-2-butanone is then reacted with thiourea in the presence of a base to form 4-chlorophenyl-2-butanone thiosemicarbazone.", "Finally, 4-chlorophenyl-2-butanone thiosemicarbazone is reacted with 2-cyanobenzaldehyde in the presence of a catalyst to form N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
422528-57-2 |
Nombre del producto |
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Fórmula molecular |
C20H20ClN3O2S |
Peso molecular |
401.91 |
Nombre IUPAC |
N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-3-12(2)22-18(25)14-6-9-16-17(10-14)23-20(27)24(19(16)26)11-13-4-7-15(21)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,22,25)(H,23,27) |
Clave InChI |
DTMRPQDNKVPAON-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2829940.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829942.png)
![6-methyl-N-[5-(2-methylbenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2829943.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)

![1,3,7-Trimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)
![N-(4-methoxyphenethyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2829952.png)

![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

